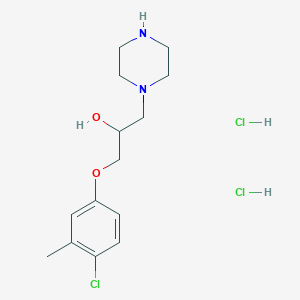
1,8-dibromo-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dibromo-9H-carbazole is a brominated derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).
Mecanismo De Acción
Target of Action
1,8-Dibromo-9H-carbazole is a derivative of carbazole . Carbazole and its derivatives have been extensively studied for their diverse applications in various electronic and optoelectronic devices . .
Mode of Action
It’s known that carbazole derivatives can interact with various targets through electrophilic substitution in the nitrogen atom and the aromatic ring . This interaction can lead to diverse analogs and provide (electro)chemical and environmental stabilities .
Biochemical Pathways
Carbazole-based compounds have been known to be involved in various electronic and optoelectronic applications .
Result of Action
Carbazole derivatives have been known to exhibit unique optical properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, carbazole and halogenated carbazoles have been widely detected throughout the environment in soil, river deposits, and lake sediments . Human exposure to these compounds may occur through inhalation, drinking water, dietary intake, and/or skin contact .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Dibromo-9H-carbazole can be synthesized through the bromination of carbazole. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as chloroform or carbon tetrachloride, under reflux conditions. The bromination occurs selectively at the 1 and 8 positions due to the electron-donating nature of the nitrogen atom in the carbazole ring, which directs the bromination to these positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dibromo-9H-carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The carbazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed for these reactions.
Major Products Formed
Substitution Products: Various substituted carbazole derivatives with different functional groups.
Coupling Products: Extended aromatic systems and conjugated polymers.
Oxidation and Reduction Products: Different oxidation states of carbazole and its derivatives.
Aplicaciones Científicas De Investigación
1,8-Dibromo-9H-carbazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials for optoelectronic devices, such as OLEDs, OPVs, and FETs.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dibromo-9H-carbazole: Another brominated derivative of carbazole with bromine atoms at the 3 and 6 positions.
2,7-Dibromo-9H-carbazole: Brominated at the 2 and 7 positions, used in similar applications as 1,8-dibromo-9H-carbazole.
Polycarbazole Derivatives: Polymers derived from carbazole with various substitution patterns .
Uniqueness
This compound is unique due to the specific positioning of bromine atoms, which influences its reactivity and the types of reactions it can undergo. This compound is particularly valuable in the synthesis of conjugated polymers and other complex organic molecules, making it a versatile building block in organic chemistry .
Propiedades
IUPAC Name |
1,8-dibromo-9H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGKZGMCGWAMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC3=C2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)
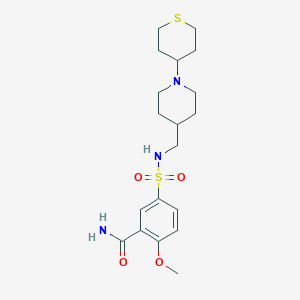
![3-benzyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/new.no-structure.jpg)
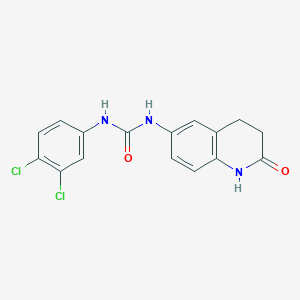
![Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3017243.png)
![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)
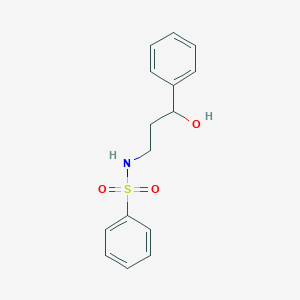
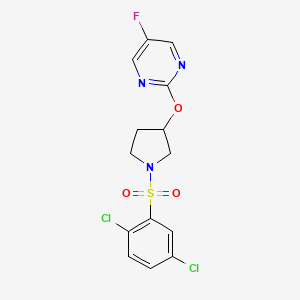
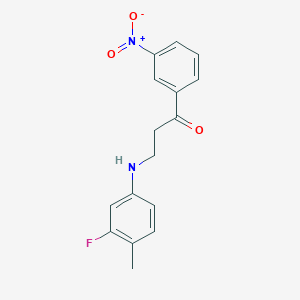
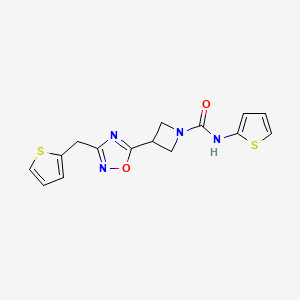
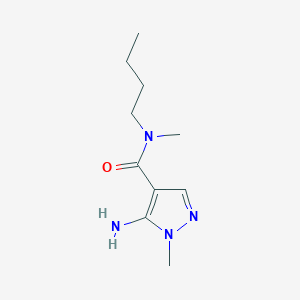
![N-{[4-(4-ETHOXYPHENYL)-5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-4-NITROBENZAMIDE](/img/structure/B3017253.png)
